An In-Depth Technical Guide to 1-Bromo-4-fluoro-2,5-dimethylbenzene
An In-Depth Technical Guide to 1-Bromo-4-fluoro-2,5-dimethylbenzene
CAS Number: 51760-04-4
This technical guide provides a comprehensive overview of 1-Bromo-4-fluoro-2,5-dimethylbenzene, a key building block in modern synthetic chemistry. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, physicochemical properties, key reactions, and applications, with a focus on providing practical, field-proven insights.
Introduction and Strategic Importance
1-Bromo-4-fluoro-2,5-dimethylbenzene is a polysubstituted aromatic compound featuring a unique arrangement of bromo, fluoro, and methyl groups.[1] This substitution pattern imparts specific reactivity and properties that make it a valuable intermediate in the synthesis of complex organic molecules. The presence of both a bromine and a fluorine atom on the benzene ring allows for selective functionalization through various cross-coupling reactions, a cornerstone of modern medicinal chemistry.[2][3] The methyl groups influence the electronic properties and steric environment of the molecule, further tuning its reactivity and the properties of its derivatives.
The strategic importance of this compound lies in its utility as a scaffold for creating novel molecular architectures. In drug discovery, the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of a therapeutic agent. The bromo substituent serves as a versatile handle for introducing further complexity, making 1-Bromo-4-fluoro-2,5-dimethylbenzene a sought-after precursor for generating libraries of compounds for biological screening.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of 1-Bromo-4-fluoro-2,5-dimethylbenzene are summarized in the table below.
| Property | Value | Source |
| CAS Number | 51760-04-4 | |
| Molecular Formula | C₈H₈BrF | |
| Molecular Weight | 203.05 g/mol | |
| IUPAC Name | 1-bromo-4-fluoro-2,5-dimethylbenzene | |
| Synonyms | 4-Bromo-2,5-dimethylfluorobenzene | |
| XLogP3 | 3.4 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 |
Synthesis and Mechanistic Insights
The synthesis of 1-Bromo-4-fluoro-2,5-dimethylbenzene can be approached through several strategic pathways. A common and logical laboratory-scale synthesis involves the electrophilic bromination of 1-fluoro-2,5-dimethylbenzene.
Proposed Synthetic Route: Electrophilic Bromination
A plausible and efficient method for the preparation of 1-Bromo-4-fluoro-2,5-dimethylbenzene is the direct bromination of 1-fluoro-2,5-dimethylbenzene. The fluorine and methyl groups are ortho, para-directing activators of the benzene ring for electrophilic aromatic substitution. The bromine will preferentially add to the position that is sterically most accessible and electronically favored.
Caption: Proposed synthesis of 1-Bromo-4-fluoro-2,5-dimethylbenzene.
Causality behind Experimental Choices:
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Choice of Brominating Agent and Catalyst: A mixture of bromine (Br₂) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is a classic and effective combination for the bromination of activated aromatic rings. The Lewis acid polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and susceptible to attack by the electron-rich benzene ring.
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Reaction Conditions: The reaction is typically carried out at or below room temperature to control the rate of reaction and minimize the formation of polybrominated byproducts. The use of a non-polar solvent like dichloromethane or carbon tetrachloride is common to dissolve the reactants and facilitate the reaction.
Key Reactions and Applications in Drug Development
The synthetic utility of 1-Bromo-4-fluoro-2,5-dimethylbenzene stems from the differential reactivity of its halogen substituents. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. 1-Bromo-4-fluoro-2,5-dimethylbenzene can be readily coupled with a variety of boronic acids or their esters to introduce new aryl or alkyl groups at the bromine position.
Caption: Suzuki-Miyaura coupling of 1-Bromo-4-fluoro-2,5-dimethylbenzene.
Experimental Protocol: Suzuki-Miyaura Coupling
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Reaction Setup: To a flame-dried Schlenk flask, add 1-Bromo-4-fluoro-2,5-dimethylbenzene (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as potassium carbonate (2.0 mmol).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base.
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Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Grignard Reagent Formation and Subsequent Reactions
The bromine atom in 1-Bromo-4-fluoro-2,5-dimethylbenzene can be converted into a Grignard reagent by reacting with magnesium metal. This organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce a variety of functional groups.
Causality in Grignard Reagent Formation:
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Solvent Choice: The formation of a Grignard reagent must be carried out in an anhydrous aprotic solvent, typically diethyl ether or tetrahydrofuran (THF). The presence of even trace amounts of water will quench the Grignard reagent as it is a strong base.
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Initiation: The reaction is often initiated by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface of the magnesium metal.
Application in Medicinal Chemistry
While specific examples directly citing 1-Bromo-4-fluoro-2,5-dimethylbenzene in late-stage drug candidates are not abundant in publicly available literature, its structural motifs are present in molecules of pharmaceutical interest. For instance, related polyhalogenated benzene derivatives serve as crucial building blocks in the synthesis of selective estrogen receptor degraders for the treatment of breast cancer and in the preparation of catalysts for peptide synthesis.[4] The strategic placement of fluoro and methyl groups can be used to fine-tune the pharmacological properties of a lead compound.
Safety and Handling
General Safety Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][8]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[6]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move the person to fresh air and keep them comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
1-Bromo-4-fluoro-2,5-dimethylbenzene is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern allows for selective and strategic functionalization, enabling the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in research and development. This guide has provided a comprehensive overview of these aspects, offering both theoretical insights and practical guidance for the modern scientist.
References
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